9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes bromine and chlorine substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate pyrimidinone precursors with brominating and chlorinating agents. One common method includes the use of N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions to introduce the bromine and chlorine atoms, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) reactions have been reported, leading to the formation of 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating receptor activity or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and chlorine substituents but shares the core structure.
3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains methyl groups instead of halogens.
6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: A reduced form with additional hydrogen atoms.
Uniqueness
The presence of bromine and chlorine atoms in 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. These halogen substituents can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .
Properties
Molecular Formula |
C8H4BrClN2O |
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Molecular Weight |
259.49 g/mol |
IUPAC Name |
9-bromo-7-chloropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-5(10)4-12-7(13)1-2-11-8(6)12/h1-4H |
InChI Key |
GJBSAYPPZFSSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CN2C1=O)Cl)Br |
Origin of Product |
United States |
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